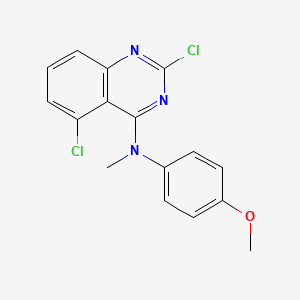

4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl-

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine according to IUPAC guidelines. The quinazoline ring serves as the parent structure, with a bicyclic system comprising two fused six-membered rings (benzene and pyrimidine). Numbering begins at the pyrimidine nitrogen adjacent to the benzene ring, proceeding clockwise. Substituents are assigned positions based on this numbering:

- Chlorine atoms at positions 2 and 5 of the quinazoline ring.

- A methyl group and 4-methoxyphenyl group bonded to the exocyclic nitrogen at position 4.

The molecular formula is C₁₆H₁₃Cl₂N₃O , with a molecular weight of 334.2 g/mol . The SMILES string CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C(=CC=C3)Cl)Cl and InChI key HXFFEQHSYUTPMD-UHFFFAOYSA-N further validate the connectivity.

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₃Cl₂N₃O |

| Molecular weight | 334.2 g/mol |

| IUPAC name | 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |

| CAS registry number | 827031-22-1 |

Molecular Geometry and Conformational Analysis

The quinazoline core adopts a planar conformation due to aromatic π-electron delocalization. The N-methyl-4-methoxyphenyl substituent at position 4 introduces steric interactions, causing slight deviations from planarity. Key geometric features include:

- Bond lengths : The C–N bonds in the pyrimidine ring measure approximately 1.33–1.35 Å, characteristic of conjugated double bonds.

- Dihedral angles : The methoxyphenyl group forms a dihedral angle of ~25–30° relative to the quinazoline plane, minimizing steric hindrance.

Density Functional Theory (DFT) optimizations suggest that the lowest-energy conformation places the methoxy group’s oxygen atom oriented away from the chlorine substituents.

Crystallographic Characterization (XRD Studies)

Single-crystal X-ray diffraction (XRD) data for a related derivative, 2,5-dichloro-8-formyl-4-(4-methoxyphenyl)quinazoline , reveals a triclinic crystal system with space group P-1 . The unit cell parameters are:

| Parameter | Value |

|---|---|

| a-axis | 7.753 Å |

| b-axis | 8.285 Å |

| c-axis | 11.93 Å |

| α-angle | 84.628° |

| β-angle | 76.938° |

| γ-angle | 84.323° |

| Cell volume | 740.8 ų |

The crystal packing exhibits π-π stacking interactions between quinazoline rings (3.8–4.2 Å interplanar distances) and C–H···O hydrogen bonds involving the methoxy group. These interactions stabilize the lattice, as evidenced by a residual factor (R₁) of 0.0442 for intense reflections.

Electronic Structure and Aromaticity Considerations

The quinazoline ring exhibits aromatic character with a π-electron sextet delocalized across the fused benzene and pyrimidine rings. Key evidence includes:

- NMR spectroscopy : Proton signals in the aromatic region (δ 7.2–8.3 ppm) and carbon shifts at δ 120–140 ppm confirm ring current effects.

- Infrared spectroscopy : Aromatic C–H stretching vibrations at 3050–3100 cm⁻¹ and C=N stretches at 1650 cm⁻¹ support conjugation.

- DFT calculations : Electron density maps show uniform distribution across the ring, with an aromatic stabilization energy (ASE) comparable to benzene derivatives.

Chlorine substituents at positions 2 and 5 exert electron-withdrawing effects , polarizing the ring and enhancing electrophilic substitution resistance. The methoxy group donates electrons via resonance, partially counteracting chlorine’s inductive effects.

Properties

CAS No. |

827031-22-1 |

|---|---|

Molecular Formula |

C16H13Cl2N3O |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |

InChI |

InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-14-12(17)4-3-5-13(14)19-16(18)20-15/h3-9H,1-2H3 |

InChI Key |

HXFFEQHSYUTPMD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of Quinazoline Core

Several classical methods exist for quinazoline core synthesis:

Niementowski’s Synthesis: Heating 3- or 4-substituted anthranilic acid with formamide at 125–130°C leads to 3,4-dihydro-4-oxoquinazoline intermediates, which can be further functionalized.

Isatoic Anhydride Route: Isatoic anhydride reacts with amines under reflux with ethyl orthoformate to form dihydro-4-oxoquinazolines without isolating intermediates.

Oxidative Cyclization: Recent protocols use hydrogen peroxide-mediated oxidative cyclization of substituted 2-aminobenzamides in dimethyl sulfoxide (DMSO) at elevated temperatures (around 150°C) to efficiently form quinazolin-4(3H)-one scaffolds.

Chlorination at 2 and 5 Positions

Selective chlorination is achieved by:

Using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 2 and 5 positions of the quinazoline ring.

Reaction conditions are optimized to avoid over-chlorination or side reactions, typically involving reflux in an inert solvent.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group is introduced via nucleophilic aromatic substitution (SNAr) where 4-methoxyaniline or its derivatives react with the chlorinated quinazoline intermediate.

This reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100–150°C).

A base such as potassium carbonate is used to facilitate the substitution by deprotonating the amine nucleophile.

Methylation of the Amine

The final methylation step involves alkylation of the amine nitrogen, commonly using methyl iodide or methyl sulfate under basic conditions.

This step ensures the formation of the N-methylated amine, completing the synthesis of 4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl-.

Large-scale synthesis involves scaling up the above steps with careful optimization of reaction parameters to maximize yield and purity.

Purification techniques such as recrystallization and column chromatography are employed to isolate the final product.

Quality control includes spectroscopic methods (NMR, IR) and chromatographic analysis (HPLC) to confirm structure and purity.

| Step Number | Reaction Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Quinazoline core formation | Anthranilic acid + formamide or isatoic anhydride + amine, heat (125–150°C) | Formation of quinazoline scaffold |

| 2 | Chlorination | POCl3 or SOCl2, reflux | Introduction of Cl at 2,5 positions |

| 3 | Nucleophilic substitution | 4-Methoxyaniline, base (K2CO3), DMF/DMSO, 100–150°C | Attachment of 4-methoxyphenyl group |

| 4 | Methylation | Methyl iodide or methyl sulfate, base | N-methylation of amine nitrogen |

| 5 | Purification and quality control | Recrystallization, chromatography, NMR, HPLC | Isolation and verification of product |

Studies indicate that the use of hydrogen peroxide in DMSO as an oxidant and solvent respectively can improve the efficiency of quinazoline core formation, reducing reaction times and increasing yields.

The choice of solvent and base in the nucleophilic substitution step critically affects the substitution efficiency and selectivity, with polar aprotic solvents and mild bases preferred to minimize side reactions.

Methylation conditions are optimized to avoid over-alkylation or quaternization, typically by controlling stoichiometry and reaction time.

Industrial processes emphasize green chemistry principles by minimizing hazardous reagents and optimizing reaction conditions to reduce waste and energy consumption.

The preparation of 4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl- involves a well-established multi-step synthetic route starting from readily available precursors. Key steps include quinazoline core formation, selective chlorination, nucleophilic substitution to introduce the methoxyphenyl group, and final methylation of the amine. Advances in oxidative cyclization and reaction optimization have enhanced the efficiency and scalability of this synthesis. The compound’s preparation is supported by rigorous purification and quality control to ensure its suitability for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different substituted quinazoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinazoline Derivatives

To contextualize the unique attributes of 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine, the following table compares its structural features, biological activity, and physicochemical properties with key analogues:

Key Observations:

This contrasts with analogues like 4k, which lacks a 5-Cl group . The N-methyl-4-methoxyphenyl group introduces steric bulk and lipophilicity, differing from gefitinib’s morpholino-propoxy side chain, which enhances solubility and EGFR affinity . CF₃ substitution in N4-benzylamine derivatives (e.g., A4) significantly boosts antimicrobial activity, suggesting that halogen positioning in the target compound could similarly modulate biological effects .

Physicochemical Properties: The target compound’s molecular weight (350.21 g/mol) and Cl substituents suggest moderate lipophilicity, aligning with trends observed in antimicrobial quinazolines . Gefitinib’s morpholino group lowers logP compared to the target compound, highlighting trade-offs between solubility and membrane permeability .

Synthetic Accessibility :

- Palladium-catalyzed cross-coupling (as used for 4k) is a viable route for synthesizing the target compound, though dichloro substitution may require optimized reaction conditions .

Biological Activity

4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl- is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. The compound features a quinazoline core with two chlorine atoms at positions 2 and 5, and a methoxyphenyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 334.2 g/mol. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The biological activity of 4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl- has been primarily attributed to its role as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The inhibition of COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation and pain. This mechanism suggests potential applications in treating inflammatory diseases and pain management.

Antioxidant Activity

Research indicates that compounds with a quinazoline structure exhibit significant antioxidant properties. The antioxidant capacity can be evaluated using assays such as the DPPH radical scavenging assay. In studies involving similar quinazoline derivatives, moderate antioxidant activity was observed, suggesting that 4-Quinazolinamine may also possess this property .

Anti-inflammatory Effect

The anti-inflammatory potential of 4-Quinazolinamine has been explored through various in vitro and in vivo studies. The compound's ability to inhibit COX-2 suggests it could be effective in reducing inflammation in conditions such as arthritis and other inflammatory disorders .

Cancer Therapeutics

The quinazoline scaffold has been associated with anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. The interaction with these molecular targets may disrupt critical signaling pathways that promote tumor growth .

Case Studies and Research Findings

-

Case Study on COX-2 Inhibition :

- A study demonstrated that compounds structurally similar to 4-Quinazolinamine significantly inhibited COX-2 activity in human cell lines, leading to decreased levels of inflammatory markers.

- Antioxidant Testing :

- Cancer Cell Apoptosis :

Comparative Analysis

The following table summarizes the biological activities reported for 4-Quinazolinamine and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.